molecular formula C6H7N5O B101304 N(6)-Methoxyadenine CAS No. 17124-24-2

N(6)-Methoxyadenine

Cat. No.: B101304
CAS No.: 17124-24-2
M. Wt: 165.15 g/mol
InChI Key: HXTXFZYSIAHPTE-UHFFFAOYSA-N
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Description

N(6)-Methoxyadenine is a modified nucleobase derived from adenine, where a methoxy group is attached to the nitrogen at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N(6)-Methoxyadenine typically involves the methylation of adenine. One common method includes the reaction of adenine with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification is often achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: N(6)-Methoxyadenine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert it back to adenine.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields this compound oxide, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

N(6)-Methoxyadenine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of nucleic acid analogs and other complex molecules.

    Biology: It serves as a probe to study DNA methylation and its effects on gene expression.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of epigenetics.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N(6)-Methoxyadenine involves its incorporation into nucleic acids, where it can affect the structure and function of DNA and RNA. The methoxy group can influence base pairing and hydrogen bonding, potentially altering gene expression and protein synthesis. Molecular targets include DNA methyltransferases and other enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

    N(6)-Methyladenine: Similar structure but with a methyl group instead of a methoxy group.

    N(6)-Ethoxyadenine: Contains an ethoxy group at the sixth position.

    N(6)-Hydroxyadenine: Features a hydroxy group at the sixth position.

Uniqueness: N(6)-Methoxyadenine is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This modification can influence its reactivity and interactions with other molecules, making it a valuable tool in various research applications.

Properties

IUPAC Name

N-methoxy-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-12-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTXFZYSIAHPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169037
Record name N(6)-Methoxyadenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17124-24-2
Record name N(6)-Methoxyadenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017124242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC529542
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529542
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N(6)-Methoxyadenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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